7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of diethylamino and ethoxyphenyl groups attached to a furo[3,4-b]pyridin-5(7H)-one core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furo[3,4-b]pyridin-5(7H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,4-b]pyridin-5(7H)-one structure.
Introduction of Diethylamino Groups: The diethylamino groups are introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of Ethoxyphenyl Groups: The ethoxyphenyl groups are typically attached via electrophilic aromatic substitution reactions, using ethoxybenzene derivatives as the electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Diethylamine for nucleophilic substitution; ethoxybenzene derivatives for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its distinct photophysical properties. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy as an anticancer agent, given its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and ethoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving electron transfer, fluorescence resonance energy transfer (FRET), or other photophysical processes.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties, used in similar applications.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another compound with a furo[3,4-b]pyridin-5(7H)-one core, used in OLEDs and other optoelectronic devices.
Uniqueness
7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one stands out due to its unique combination of diethylamino and ethoxyphenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
Properties
IUPAC Name |
7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4/c1-7-33(8-2)22-15-17-25(27(20-22)36-11-5)31(29-24(30(35)38-31)14-13-19-32-29)26-18-16-23(34(9-3)10-4)21-28(26)37-12-6/h13-21H,7-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLHBJJOXTLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620457 |
Source
|
Record name | 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132467-74-4 |
Source
|
Record name | 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132467-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.